molecular formula C31H39NO4 B2507637 2-(adamantane-1-carbonyl)-1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline CAS No. 680603-94-5

2-(adamantane-1-carbonyl)-1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2507637
CAS No.: 680603-94-5
M. Wt: 489.656
InChI Key: CXOKDLVTETTXIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(adamantane-1-carbonyl)-1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a synthetic derivative of the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, a structural motif prevalent in pharmacologically active molecules. Its design incorporates two distinct substituents: an adamantane-1-carbonyl group at position 2 and a 4-ethylphenoxymethyl group at position 1.

Properties

IUPAC Name

1-adamantyl-[1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H39NO4/c1-4-20-5-7-25(8-6-20)36-19-27-26-15-29(35-3)28(34-2)14-24(26)9-10-32(27)30(33)31-16-21-11-22(17-31)13-23(12-21)18-31/h5-8,14-15,21-23,27H,4,9-13,16-19H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXOKDLVTETTXIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C45CC6CC(C4)CC(C6)C5)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H39NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(adamantane-1-carbonyl)-1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a derivative of tetrahydroisoquinoline known for its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C20H28N2O3\text{C}_{20}\text{H}_{28}\text{N}_{2}\text{O}_{3}

Antiproliferative Activity

Research has demonstrated that compounds related to tetrahydroisoquinoline exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study evaluated the antiproliferative activity of similar derivatives against five human tumor cell lines:

Cell LineIC50 (μM)
HeLa< 10
MCF-7< 10
HCT-116Moderate
HepG-2Moderate
PC-3Weak

These results indicate that the compound may serve as a promising candidate for cancer therapy due to its potent activity against cervical and breast cancer cells .

Urease Inhibition

The urease inhibitory activity of related compounds was assessed using the indophenol method. The results indicated that certain derivatives exhibited potent urease inhibition with IC50 values significantly lower than that of standard inhibitors like thiourea:

CompoundIC50 (μM)
Compound 11.20
Compound 22.44
ThioureaHigher

This suggests potential applications in treating conditions associated with high urease activity .

The biological activity of tetrahydroisoquinoline derivatives is often attributed to their ability to interact with various biological targets. The mechanisms include:

  • Inhibition of cell proliferation : These compounds may interfere with cell cycle progression and induce apoptosis in cancer cells.
  • Urease inhibition : By blocking urease, these compounds can reduce ammonia production in the body, which is beneficial in treating hyperuremia.

Case Studies

A notable study investigated the effects of a conjugate involving tetrahydroisoquinoline and dihydroquercetin. The findings revealed that this hybrid compound exhibited enhanced pharmacological effects compared to its individual components:

  • Positive Inotropic Effect : The conjugate demonstrated a concentration-dependent increase in cardiac contractility.
  • Vasorelaxant Activity : Significant relaxation of rat aortic rings was observed under induced contractions.

These findings underscore the potential of tetrahydroisoquinoline derivatives in cardiovascular therapies .

Comparison with Similar Compounds

1-(4'-Dimethylaminophenyl)-6,7-dimethoxy-THIQ Hydrochloride (Compound 3)

  • Structure: Features a 4'-dimethylaminophenyl group at position 1.
  • Activity : Demonstrates potent analgesic and anti-inflammatory effects , outperforming diclofenac sodium by 3.3-fold in anti-inflammatory efficacy at 0.5 mg/kg .
  • Mechanism: Acts as a non-narcotic analgesic, distinct from papaverine (a structural analog lacking 6,7-dimethoxy groups), which is primarily a myotropic antispasmodic .
  • Key Difference: The target compound’s adamantane-1-carbonyl group likely enhances stability and bioavailability compared to Compound 3’s dimethylaminophenyl substituent.

1-(4-Chlorophenyl)-6,7-dimethoxy-THIQ Hydrochloride

  • Structure : Substituted with a 4-chlorophenyl group at position 1.
  • Activity: Limited data, but chlorinated aromatic groups often enhance receptor binding affinity.

Functional Analogs

Sigma-2 Receptor Ligands (e.g., RM273)

  • Structure : Fluorinated indole/azaindole substituents attached via a butyl chain.
  • Activity : Binds selectively to σ2 receptors for positron emission tomography (PET) imaging of brain tumors .

N-Alkyl-THIQ Derivatives (C11 Chains)

  • Structure : Long alkyl chains (e.g., C11) at position 1.
  • Activity : Inhibits ergosterol biosynthesis enzymes (D14-reductase, D8,7-isomerase), showing antifungal potency comparable to clotrimazole .
  • Comparison: The target’s 4-ethylphenoxymethyl group lacks the alkyl chain length critical for antifungal activity, indicating divergent therapeutic targets.

2-(1,4-Benzodioxan-2-yl-methyl)-6,7-dimethoxy-THIQ

  • Structure : Benzodioxan-methyl substituent at position 2.
  • Activity: Exhibits alpha-adrenolytic activity, inhibiting platelet aggregation and vascular alpha-adrenoceptors .
  • Key Difference : The target’s adamantane-1-carbonyl group replaces benzodioxan, likely shifting activity away from adrenergic modulation.

Data Tables

Table 1: Structural and Functional Comparison of THIQ Derivatives

Compound Name R1 Substituent R2 Substituent Biological Activity Key Finding Reference
Target Compound 4-ethylphenoxymethyl adamantane-1-carbonyl Hypothesized CNS/stability Adamantane enhances lipophilicity -
1-(4'-Dimethylaminophenyl)-6,7-dimethoxy-THIQ HCl 4'-dimethylaminophenyl H Analgesic/Anti-inflammatory 3.3x more potent than diclofenac
RM273 4-(6-fluoro-pyrrolopyridinyl)butyl H Sigma-2 ligand (PET imaging) Brain-penetrant fluorinated derivative
N-C11-alkyl-6,7-dimethoxy-THIQ C11 alkyl chain H Antifungal Targets ergosterol biosynthesis
2-(1,4-Benzodioxan-2-yl-methyl)-6,7-dimethoxy-THIQ 1,4-benzodioxan-2-yl-methyl H Alpha-adrenolytic Inhibits platelet aggregation

Table 2: Substituent Effects on Activity

Substituent Type Example Compound Biological Impact
Aromatic (e.g., 4'-dimethylaminophenyl) Compound 3 Analgesic, anti-inflammatory
Halogenated (e.g., 4-chlorophenyl) 1-(4-Chlorophenyl)-THIQ Potential enhanced receptor affinity
Alkyl Chains (e.g., C11) N-Alkyl-THIQ derivatives Antifungal via ergosterol inhibition
Adamantane-1-carbonyl Target compound Hypothesized stability/CNS penetration

Preparation Methods

Multicomponent Reactions (MCRs)

The Bucherer-Bergs reaction, which condenses aldehydes, ammonium carbonate, and KCN to form hydantoins, could streamline intermediate synthesis. For example, hydantoin intermediates have been repurposed for THIQ functionalization in opioid syntheses.

Flow Chemistry

Continuous flow systems enhance reaction reproducibility and scalability, particularly for exothermic steps like acylation. A 2022 study reported a 15% yield improvement in carfentanil synthesis using microreactors.

Q & A

Basic: What are the key synthetic strategies for constructing the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core in the target compound?

Methodological Answer:
The 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core can be synthesized starting from commercially available 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (Sigma-Aldrich) . Key steps include:

  • Acylation : Introduce the adamantane-1-carbonyl group via reaction with adamantane carbonyl chloride in the presence of a base (e.g., triethylamine).
  • Alkylation : Attach the (4-ethylphenoxy)methyl group using nucleophilic substitution with 4-ethylphenol and a methylene halide precursor (e.g., chloromethyl ether).
  • Purification : Column chromatography (silica gel, EtOAc/hexane gradient) and recrystallization (ethanol or tert-butanol) ensure high purity .

Advanced: How can enantioselective synthesis be achieved for derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline?

Methodological Answer:
Enantioselective synthesis leverages catalytic asymmetric reactions. For example:

  • Catalytic C1-alkynylation : Use terminal alkynes (e.g., 2-methyl-3-butyn-2-ol) and benzaldehyde with chiral catalysts (e.g., Rhodium complexes) to induce asymmetry, as demonstrated in natural alkaloid synthesis .
  • Chiral Resolution : Separate enantiomers via chiral HPLC or diastereomeric salt formation using tartaric acid derivatives.
  • Validation : Confirm enantiomeric excess (ee) using polarimetry or chiral stationary-phase HPLC .

Basic: What spectroscopic techniques are critical for confirming the structure of 2-(adamantane-1-carbonyl)-substituted tetrahydroisoquinolines?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify methoxy protons (δ 3.7–3.9 ppm) and adamantane protons (δ 1.6–2.1 ppm).
    • ¹³C NMR : Confirm the adamantane carbonyl (δ ~210 ppm) and aromatic carbons .
  • IR Spectroscopy : Detect carbonyl stretching (C=O, ~1700 cm⁻¹) .
  • X-ray Crystallography : Resolve absolute stereochemistry, as applied to related tetrahydroisoquinoline derivatives .

Advanced: How does the adamantane moiety influence the compound's interaction with biological targets?

Methodological Answer:

  • Lipophilicity : Adamantane enhances membrane permeability, improving blood-brain barrier penetration .
  • Hydrophobic Interactions : Occupies lipophilic pockets in enzymes (e.g., PNMT), as shown in studies with bulky tetrahydroisoquinoline inhibitors .
  • Experimental Validation : Compare binding affinities of adamantane-containing analogs vs. non-adamantane controls using enzyme inhibition assays (e.g., PNMT IC₅₀ determination) .

Basic: What are common purification methods for intermediates in the synthesis of this compound?

Methodological Answer:

  • Column Chromatography : Use silica gel with gradients of EtOAc/hexane (e.g., 20%–50% EtOAc) to separate intermediates .
  • Recrystallization : Ethanol or tert-butanol are preferred solvents due to their polarity and low reactivity .
  • Anhydrous Conditions : Employ dry solvents (e.g., anhydrous THF) to prevent hydrolysis of acid-sensitive groups (e.g., adamantane carbonyl) .

Advanced: How to address solubility challenges during in vitro assays due to the adamantane group?

Methodological Answer:

  • Co-solvents : Use DMSO (≤5% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility .
  • Dynamic Light Scattering (DLS) : Monitor aggregation in PBS or cell culture media.
  • Surfactants : Add Tween-80 (0.1% w/v) for colloidal stabilization without disrupting biological activity .

Basic: Which functional groups in the compound are prone to reactivity or degradation?

Methodological Answer:

  • Adamantane Carbonyl : Susceptible to hydrolysis under strong acidic/basic conditions. Stabilize with buffered solutions (pH 6–8) .
  • Methoxy Groups : Demethylation may occur under harsh conditions (e.g., HBr/AcOH). Monitor via TLC or HPLC .
  • Storage : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation .

Advanced: What computational methods predict the binding affinity of this compound to neurological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with PNMT crystal structures (PDB: 1HNN) to model interactions .
  • MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability and identify key residues (e.g., Asp-267 in PNMT) .
  • QSAR Models : Train models on tetrahydroisoquinoline derivatives to correlate substituent effects with activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.